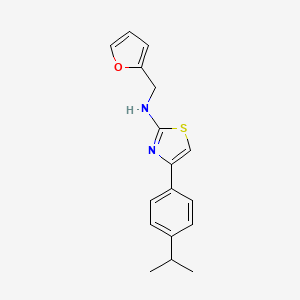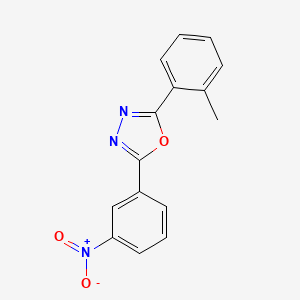![molecular formula C15H10Cl3N3O5 B5710227 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was originally developed as a herbicide, but it was later found to be effective in treating a rare genetic disorder called hereditary tyrosinemia type 1 (HT-1). Since then, NTBC has been investigated for its potential use in other medical conditions.
Mecanismo De Acción
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the enzyme HPPD, which is involved in the tyrosine catabolic pathway. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is further metabolized to fumarylacetoacetate and then to fumarate and acetoacetate by the enzyme FAH. Inhibition of HPPD by this compound leads to a decrease in the production of toxic metabolites and a reduction in liver damage in HT-1.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HPPD, this compound has been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylpyruvate transaminase and homogentisate 1,2-dioxygenase. This compound has also been shown to reduce oxidative stress and inflammation in the liver, which are important factors in the pathogenesis of HT-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity for HPPD. This allows for the selective inhibition of the tyrosine catabolic pathway and the study of its effects on liver metabolism and function. However, one limitation of using this compound is its potential toxicity at high doses. This compound has been shown to cause liver damage in animal studies at doses higher than those used for therapeutic purposes.
Direcciones Futuras
There are several future directions for the study of 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of new therapies for HT-1 that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential use in other medical conditions, such as cancer, tuberculosis, and malaria. Additionally, the biochemical and physiological effects of this compound on liver metabolism and function could be further elucidated to better understand its mechanism of action. Finally, the potential toxicity of this compound at high doses could be further investigated to ensure its safety for therapeutic use.
Métodos De Síntesis
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is synthesized by reacting 4-nitrobenzenecarboximidamide with 2,4,5-trichlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications. Its most well-known use is in the treatment of HT-1, a rare genetic disorder that affects the liver. HT-1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which leads to the accumulation of toxic metabolites in the liver. This compound works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolic pathway. This leads to a decrease in the production of toxic metabolites and a reduction in liver damage.
In addition to its use in HT-1, this compound has also been investigated for its potential use in other medical conditions, such as cancer, tuberculosis, and malaria. This compound has been shown to have anti-tumor activity in various cancer cell lines, and it has been proposed as a potential adjuvant therapy for cancer. This compound has also been shown to have activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and Plasmodium falciparum, the causative agent of malaria.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-1-3-9(4-2-8)21(23)24/h1-6H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNGDPQPIZKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)
![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
